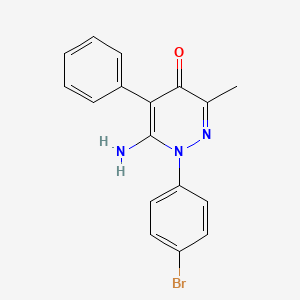
N-(4-Chlorobenzoyl)-2'-deoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a chlorinated benzamide group attached to a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from commercially available purine bases. These reactions often involve protection and deprotection steps to ensure selective functionalization.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via glycosylation reactions, where a suitable sugar derivative is coupled with the purine base under acidic or basic conditions.
Chlorination and Benzamide Formation: The final steps involve the chlorination of the benzamide group and its subsequent attachment to the purine derivative. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can undergo oxidation to form carbonyl compounds.
Reduction: The chlorinated benzamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the benzamide group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
4-Chloro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of antiviral or anticancer agents due to its structural similarity to nucleosides.
Biochemical Research: It can serve as a probe to study enzyme-substrate interactions, particularly those involving nucleoside analogs.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical applications.
作用機序
The mechanism of action of 4-Chloro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Ganciclovir: Another antiviral nucleoside analog with a similar structure.
Ribavirin: A broad-spectrum antiviral nucleoside analog.
Uniqueness
4-Chloro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to its specific chlorinated benzamide group, which can impart distinct pharmacokinetic and pharmacodynamic properties compared to other nucleoside analogs.
特性
CAS番号 |
90335-43-6 |
|---|---|
分子式 |
C17H16ClN5O4 |
分子量 |
389.8 g/mol |
IUPAC名 |
4-chloro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16ClN5O4/c18-10-3-1-9(2-4-10)17(26)22-15-14-16(20-7-19-15)23(8-21-14)13-5-11(25)12(6-24)27-13/h1-4,7-8,11-13,24-25H,5-6H2,(H,19,20,22,26)/t11-,12+,13+/m0/s1 |
InChIキー |
JVCIHWWSFVZWET-YNEHKIRRSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)Cl)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)Cl)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




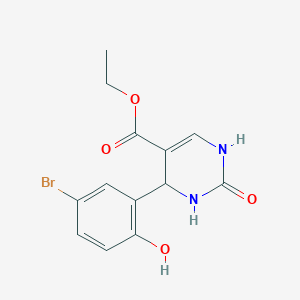
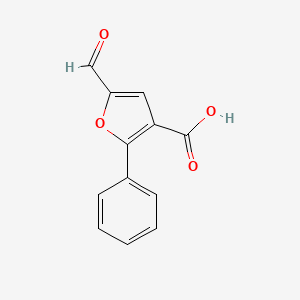
![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)
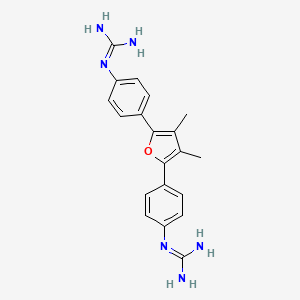
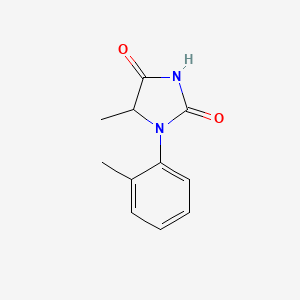
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)
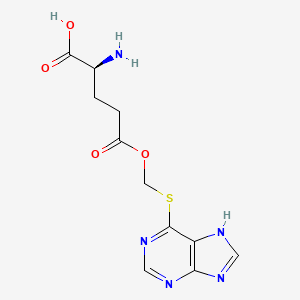
![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
